molecular formula C9H15N3O2 B13638032 Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate

Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13638032
M. Wt: 197.23 g/mol
InChI Key: ZHNGYNGBEHWYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles. These products can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
  • Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
  • Methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate

Uniqueness

This compound is unique due to the specific positioning of the amino and methyl groups on the pyrazole ring, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 2-(3-amino-4-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-4-14-9(13)7(3)12-5-6(2)8(10)11-12/h5,7H,4H2,1-3H3,(H2,10,11)

InChI Key

ZHNGYNGBEHWYMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1C=C(C(=N1)N)C

Origin of Product

United States

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